molecular formula C24H25N7O2 B2498674 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 920363-77-5

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2498674
CAS No.: 920363-77-5
M. Wt: 443.511
InChI Key: WRBARSYNMOVTBH-UHFFFAOYSA-N
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Description

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic compound known for its notable pharmacological properties. This chemical is part of a class of compounds that have shown potential in various medicinal and scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone can be synthesized through a multi-step process involving the condensation of p-tolylamine with triazolopyrimidine, followed by the introduction of a piperazine ring and subsequent attachment of a p-tolyloxyethanone moiety. The reaction typically requires controlled temperatures and the presence of appropriate catalysts to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the compound is synthesized in large reactors under optimized conditions to maximize efficiency and minimize by-products. Parameters such as solvent choice, reaction time, and purification methods are fine-tuned to produce the desired compound in bulk quantities with consistent quality.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, where the p-tolyl groups may be oxidized to their corresponding carboxylic acids under strong oxidative conditions.

  • Reduction: Reduction reactions might target the triazolopyrimidine moiety or other reducible functionalities within the compound.

  • Substitution: The ethanone group provides a site for various nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles like amines or thiols, typically in the presence of a base.

Major Products Formed:

  • Oxidation may yield carboxylic acid derivatives.

  • Reduction could produce more saturated derivatives.

  • Substitution can lead to a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has garnered interest in several fields:

  • Chemistry: Used as a building block for creating more complex molecules.

  • Biology: Studied for its potential as a ligand in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, possibly acting on specific biological pathways or receptors.

  • Industry: Utilized in materials science for creating specialized polymers or other advanced materials.

Comparison with Similar Compounds

Compared to other triazolopyrimidine derivatives, 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone stands out due to its specific pharmacological profile. Other similar compounds may include:

  • 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(phenoxy)ethanone

  • 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(methoxy)ethanone

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activity.

This compound, with its specific structural features, may offer unique advantages in certain applications.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-17-3-7-19(8-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-33-20-9-5-18(2)6-10-20/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBARSYNMOVTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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